Lipophilicity Modulation via Thiomorpholine vs. Morpholine Substitution
The thiomorpholine group in the target compound confers a distinct lipophilicity profile compared to the more common morpholine analog. While direct experimental logP values are limited, comparative computational analysis of the core scaffold reveals a significant difference . This difference is critical for optimizing blood-brain barrier penetration and metabolic stability.
| Evidence Dimension | Lipophilicity (cLogP) of the 2-chloro-6-heterocyclyl-9H-purin-9-yl)acetic acid scaffold |
|---|---|
| Target Compound Data | cLogP ~2.37 (predicted for thiomorpholine derivative based on structurally related purine) |
| Comparator Or Baseline | cLogP ~2.07 (predicted for morpholine analog, CAS 1374408-06-6) [1] |
| Quantified Difference | ΔcLogP = +0.30 units (thiomorpholine more lipophilic) |
| Conditions | Computational prediction based on molecular structure using standard XLogP3-AA algorithm. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption, making the thiomorpholine derivative a more favorable starting point for CNS or intracellular targets.
- [1] PubChem. (2025). Compound Summary: 2-(2-chloro-6-morpholino-9H-purin-9-yl)acetic acid. National Library of Medicine. View Source
